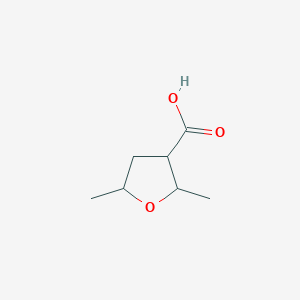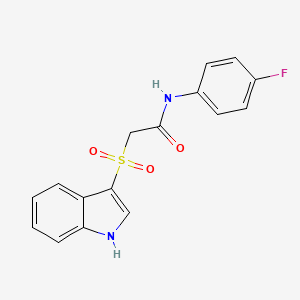![molecular formula C11H17Cl B2551021 1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane CAS No. 2287301-78-2](/img/structure/B2551021.png)
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-cyclopentylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane familyThe bicyclo[1.1.1]pentane core is known for its rigidity and ability to serve as a bioisostere for para-substituted benzene rings, making it a valuable scaffold in drug design .
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method starts with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is then converted to [1.1.1]propellane through a series of reactions involving strong bases and radical initiators . The [1.1.1]propellane is then reacted with cyclopentylmagnesium bromide to introduce the cyclopentyl group, followed by chloromethylation to yield the final product .
Industrial production methods for such compounds often involve continuous flow processes to ensure scalability and efficiency. These methods allow for the generation of [1.1.1]propellane on demand and its subsequent functionalization to produce various bicyclo[1.1.1]pentane derivatives .
Análisis De Reacciones Químicas
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane undergoes a variety of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while substitution with sodium azide can produce azido derivatives .
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane has found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane is largely dependent on its ability to serve as a bioisostere. By mimicking the geometry and electronic properties of para-substituted benzene rings, it can interact with molecular targets in a similar manner. This interaction often involves binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives and similar rigid small ring hydrocarbons:
Bicyclo[1.1.1]pentane Derivatives: These include compounds with different substituents at the bridgehead positions, such as 1,3-disubstituted derivatives.
Higher Bicycloalkanes: Compounds like bicyclo[2.2.2]octane also exhibit rigidity and unique chemical properties, but their larger ring size results in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of rigidity, small size, and the presence of a chloromethyl group, which allows for versatile functionalization and application in various fields .
Propiedades
IUPAC Name |
1-(chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl/c12-8-10-5-11(6-10,7-10)9-3-1-2-4-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMFOHNYCSWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)
![3-(4-Methoxyphenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2550945.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)
![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2550947.png)


![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)


![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)

